molecular formula C19H11NO4 B5597960 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 56813-55-9

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B5597960
CAS No.: 56813-55-9
M. Wt: 317.3 g/mol
InChI Key: ZUTNAGBPVPAWSD-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety attached to a benzo[de]isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroxy compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. This property makes it useful for imaging and diagnostic applications. Additionally, its ability to undergo various chemical reactions allows it to interact with different cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid
  • 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
  • Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes

Uniqueness

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a benzo[de]isoquinoline-1,3-dione core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-13-8-3-5-11-6-4-9-14(16(11)13)18(22)20(17)15-10-2-1-7-12(15)19(23)24/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTNAGBPVPAWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56813-55-9
Record name 2-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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